molecular formula C24H21ClO6 B171721 (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 178454-81-4

(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

カタログ番号: B171721
CAS番号: 178454-81-4
分子量: 440.9 g/mol
InChIキー: ZSTXJEXBMSMIMB-XYSDSJPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate" features a bicyclic cyclopenta[b]furan core substituted with a (3-chlorophenoxy)-3-oxobut-1-enyl side chain and a benzoate ester group. Its structure is characterized by:

  • Core: Hexahydro-2H-cyclopenta[b]furan-2-one, a five-membered fused ring system.
  • Substituents: At position 4: An (E)-configured butenyl chain with a 3-chlorophenoxy group and a ketone (3-oxo) moiety. At position 5: A benzoate ester (benzoyloxy group).

This compound is structurally related to prostaglandin intermediates and Corey lactone derivatives, which are pivotal in synthetic organic chemistry for bioactive molecule synthesis .

特性

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2/b10-9+/t19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXJEXBMSMIMB-XYSDSJPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological activities that have been explored in recent research. This article examines its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound belongs to the class of cyclopentafurans and features a chlorophenoxy group, which is known for its biological significance. Its molecular formula is C25H28O5C_{25}H_{28}O_5 with a molecular weight of approximately 408.49 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds similar to the one exhibit antioxidant properties . For instance, studies on related furochromones have shown their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may also possess similar activities .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes:

  • Cyclooxygenase (COX) : Inhibitors of COX are significant in the treatment of inflammation and pain. Some studies have reported that derivatives of cyclopentafurans can inhibit COX enzymes effectively .
  • Lipoxygenase (LOX) : Similar compounds have demonstrated inhibitory effects on LOX enzymes, which are involved in the inflammatory process. The inhibition of LOX can lead to reduced production of leukotrienes, mediators of inflammation .
  • Cholinesterases : The compound's structural features suggest potential interactions with cholinesterases, which are critical in neurotransmission. Compounds with similar structures have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Results indicated that certain derivatives exhibited significant cytotoxicity, potentially making them candidates for further anticancer research .

Case Studies

  • Case Study on Enzyme Inhibition : A study published in PubMed evaluated a series of furochromones and their derivatives against cholinesterases and COX enzymes. The results showed promising inhibition rates, particularly for compounds with electron-withdrawing groups like chlorophenoxy .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of structurally related compounds on the MCF-7 cell line, highlighting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Summary of Findings

Biological ActivityObservations
Antioxidant ActivityEffective free radical scavenging
Enzyme InhibitionModerate inhibition of COX and LOX
CytotoxicitySignificant effects on MCF-7 and Hek293-T cells

類似化合物との比較

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
52267-81-9 338.78 2.1 0.15 (Water) 160–162
209861-00-7 428.43 3.8 0.01 (Water) 89–91
39746-01-5 274.27 1.5 0.8 (Water) 102–104

*Predicted using fragment-based methods.

Research Implications

  • The 3-oxo group in the target compound may enhance interaction with serine hydrolases or oxidoreductases compared to hydroxylated analogues .
  • Ester group diversity (e.g., benzoate vs. biphenylcarboxylate) allows tuning of pharmacokinetic properties for drug development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, and what methodologies address them?

  • Challenges : Steric hindrance from the cyclopenta[b]furan core and ensuring stereochemical fidelity during the formation of the (E)-configured enone moiety.
  • Methodology : Utilize asymmetric catalysis or chiral pool synthesis starting from enantiopure precursors (e.g., (S)-piperidine-2-carboxylic acid derivatives, as in Example 1 of EP 4 374 877 A2) . For the (E)-enone, employ Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions to favor trans geometry .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., analogs in used this for pyran derivatives).
  • NMR coupling constants : Analyze 3JH,H^3J_{H,H} values for olefinic protons to confirm (E)-configuration (typically >16 Hz for trans coupling) .
  • Optical rotation : Compare experimental [α]D_D values with literature data for structurally related cyclopenta[b]furan derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Key Protocols :

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, especially during weighing or solvent removal steps .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing 3-chlorophenoxy group influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic Insight : The 3-chlorophenoxy substituent enhances the electrophilicity of the α,β-unsaturated ketone via resonance and inductive effects, facilitating Michael additions.
  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites.
  • Experimentally, track reaction kinetics using UV-Vis spectroscopy to monitor conjugate addition rates with nucleophiles (e.g., thiols or amines) .

Q. What strategies mitigate racemization during functionalization of the cyclopenta[b]furan core?

  • Strategies :

  • Low-temperature reactions : Conduct acylations (e.g., benzoate formation) below –20°C to minimize epimerization .
  • Protecting groups : Use silyl ethers (e.g., TBS) to shield hydroxyl groups during synthetic steps, as seen in analogs from .
  • Chiral chromatography : Purify intermediates using chiral stationary phases (e.g., amylose-based columns) to separate diastereomers .

Q. How can researchers resolve contradictions in spectral data (e.g., 13^{13}C NMR shifts) between synthetic batches?

  • Methodology :

  • Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
  • Impurity profiling : Use LC-MS/MS to identify side products (e.g., diastereomers or oxidation byproducts) that may skew spectral interpretations .
  • Collaborative analysis : Share raw data with crystallography or spectroscopy consortia for independent verification .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural complexity?

  • Assay Design :

  • Enzyme inhibition : Screen against kinases or cyclooxygenases using fluorescence polarization or calorimetry (ITC), leveraging the compound’s rigid bicyclic scaffold for target binding .
  • Cellular uptake : Radiolabel the benzoate moiety with 14^{14}C and quantify intracellular accumulation in cell lines via scintillation counting .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify oxidation or glucuronidation sites .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Tools & Parameters :

  • ADMET prediction : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
  • Docking studies : Map the compound’s pharmacophore against targets like prostaglandin receptors using AutoDock Vina .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。